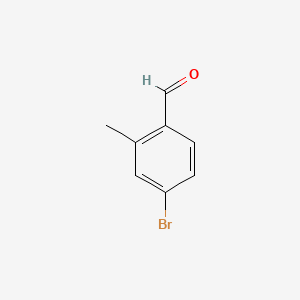

4-Bromo-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBPVESMGNZMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543702 | |

| Record name | 4-Bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-12-4 | |

| Record name | 4-Bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzaldehyde, a substituted aromatic aldehyde, is a versatile building block in organic synthesis. Its unique trifunctional nature, featuring an electrophilic aldehyde, a reactive aryl bromide, and a sterically influencing methyl group, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and reaction methodologies, and its applications, particularly in the realm of medicinal chemistry and materials science. Understanding the nuances of this reagent is critical for its effective utilization in the design and execution of novel synthetic strategies.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe handling and successful application in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 24078-12-4 | [1] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | <25°C Solid, >25°C Liquid | |

| Melting Point | 25 °C | |

| Boiling Point | 264.6 °C at 760 mmHg | |

| Density | 1.5±0.1 g/cm³ | --- |

| Flash Point | 97.6±11.3 °C | |

| Solubility | Soluble in common organic solvents such as ethanol, dichloromethane, and tetrahydrofuran. | Inferred from reaction protocols |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly via the electrophilic bromination of 2-methylbenzaldehyde. The following protocol is a representative example adapted from established procedures for the synthesis of similar brominated benzaldehydes.

Experimental Protocol: Bromination of 2-Methylbenzaldehyde

This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents and conditions lies in achieving regioselective bromination para to the activating methyl group and ortho to the deactivating, meta-directing aldehyde group. The electron-donating methyl group is the dominant directing group.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide to the solution.

-

Bromination: From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Key Chemical Reactions and Transformations

The synthetic utility of this compound stems from the reactivity of its aldehyde and aryl bromide functionalities.

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The aryl bromide moiety of this compound readily participates in this reaction, allowing for the introduction of various aryl or vinyl substituents. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Coupling with Phenylboronic Acid [2][3][4]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. The aldehyde group of this compound can be readily converted into a substituted alkene, providing a route to a wide array of vinyl-substituted aromatic compounds.

Diagram: Wittig Reaction Logical Flow

Caption: Logical flow of the Wittig reaction.

Exemplary Protocol: Olefination with Methyltriphenylphosphonium Bromide [5]

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir until a deep orange or yellow color, indicative of ylide formation, persists.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether.

-

Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is of great importance in the synthesis of pharmaceutical intermediates.

Diagram: Reductive Amination Pathway

Caption: Pathway of a one-pot reductive amination.

Exemplary Protocol: Reaction with Aniline [6][7]

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions to the stirred solution. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton around 9-10 ppm. The aromatic protons will appear in the range of 7-8 ppm, and their splitting pattern will be characteristic of the substitution pattern. A singlet corresponding to the three methyl protons will be observed around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon between 190-200 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon will appear at approximately 20-25 ppm.[8]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic ring will also be present.[9]

-

Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[10][11]

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, including:

-

Pharmaceuticals: The biaryl and substituted amine motifs, readily accessible from this starting material, are common features in many biologically active compounds.

-

Agrochemicals: It serves as a precursor for the synthesis of novel pesticides and herbicides.[12]

-

Materials Science: The ability to introduce diverse functionalities via cross-coupling reactions makes it a useful building block for the synthesis of organic electronic materials and liquid crystals.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant potential in various fields of chemical research and development. Its well-defined reactivity allows for predictable and efficient transformations, making it an excellent choice for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reaction scope, as outlined in this guide, is essential for harnessing its full potential in the laboratory.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.

- PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound Synthesis and Properties (CAS 24078-12-4).

- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- Organic Syntheses. (n.d.). methylenecyclohexane.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4).

- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-bromo-.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.

- NIST. (n.d.). Benzaldehyde, 4-bromo-.

- Green Chemistry Teaching and Learning Community. (2023, October 31). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.

- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

- Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).

- Wired Chemist. (n.d.). 4-methylbenzaldehyde Carbon-13 Full Spectrum.

- PubChem. (n.d.). This compound.

- ResearchGate. (2025, August 7). (PDF) One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst.

- Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. 135(50). [Link]

- University of Colorado Boulder. (n.d.). Example 7.

- PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde.

- NIST. (n.d.). Benzaldehyde.

Sources

- 1. This compound | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 9. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 10. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-2-methylbenzaldehyde: Structure, Properties, and Synthetic Utility

This technical guide provides a comprehensive overview of 4-bromo-2-methylbenzaldehyde (CAS No. 24078-12-4), a key aromatic aldehyde intermediate in organic synthesis.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthetic pathways, and its applications as a versatile building block in the creation of complex molecular architectures. The content herein is curated to provide not only factual data but also practical insights into its handling and utilization in a laboratory setting.

Molecular Structure and Nomenclature

The foundational step in understanding the reactivity and application of any chemical compound is a thorough characterization of its structure. This compound is a disubstituted benzaldehyde, a class of compounds known for their broad utility in synthetic chemistry.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name explicitly defines the nature and position of the substituents on the benzene ring. The parent structure is benzaldehyde, with a bromine atom at the fourth position and a methyl group at the second position relative to the aldehyde group.

The compound is also known by several synonyms, including:

Structural Representation

The molecular formula for this compound is C₈H₇BrO.[1][2][4] Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a methyl group (-CH₃), and a bromine atom (-Br).

Molecular Structure Diagram

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Swern Oxidation

This protocol describes the synthesis of this compound from (4-bromo-2-methylphenyl)methanol using a Swern oxidation. The causality behind the choice of reagents and conditions is to ensure a high-yielding conversion without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.

Materials:

-

(4-Bromo-2-methylphenyl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. The formation of the electrophilic sulfur species is critical for the subsequent alcohol activation.

-

Alcohol Addition: Prepare a solution of (4-bromo-2-methylphenyl)methanol (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature. The alcohol attacks the electrophilic sulfur, initiating the oxidation process.

-

Base Quench and Product Formation: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The TEA acts as a non-nucleophilic base to deprotonate the intermediate and facilitate the elimination reaction that forms the desired aldehyde. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate in multi-step organic syntheses. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

-

The Aldehyde Group: This group is a versatile handle for a wide array of chemical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, reductive aminations, and the formation of imines and oximes. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many pharmaceutical agents.

-

The Bromine Atom: The bromo-substituent is a key functional group for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These powerful reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups, enabling the rapid generation of molecular complexity from a simple starting material. This is particularly relevant in the synthesis of novel scaffolds for drug discovery programs. For instance, related bromo-substituted aromatic compounds are used in the synthesis of anti-cancer agents. [5]

-

The Methyl Group: While less reactive than the other two functional groups, the methyl group provides steric bulk and can influence the conformation of the final molecule. It can also be a site for further functionalization under specific conditions.

The strategic combination of these functionalities makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. While direct applications in marketed drugs are not widely documented, its role as a building block in the exploratory phases of drug discovery is significant.

Conclusion

This compound is a synthetically valuable aromatic aldehyde, characterized by its unique substitution pattern that offers multiple avenues for further chemical modification. A thorough understanding of its structure, properties, and safe handling procedures is essential for its effective use. The synthetic protocols, such as the Swern oxidation, provide reliable methods for its preparation. Its primary application lies in its role as a versatile intermediate in the synthesis of complex organic molecules, making it a relevant compound for researchers in medicinal chemistry and materials science.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- P&S Chemicals. (n.d.). Product information, this compound.

- PubChemLite. (n.d.). This compound (C8H7BrO).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound Synthesis and Properties (CAS 24078-12-4).

- (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4).

Sources

4-Bromo-2-methylbenzaldehyde molecular weight and formula

A Core Component for Advanced Organic Synthesis and Drug Discovery

Introduction

4-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in a multitude of organic syntheses. Its distinct molecular architecture, featuring a bromine atom at the 4-position and a methyl group at the 2-position relative to the aldehyde functionality, provides a unique combination of steric and electronic properties. This makes it an exceptionally versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional handles—the aldehyde, the bromine, and the methyl group—allows for a programmed and selective elaboration of the molecular scaffold, enabling the construction of complex and diverse chemical entities. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and key applications.

Core Properties and Data

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These parameters govern its reactivity, solubility, and appropriate handling and storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C8H7BrO | [1][2][3] |

| Molecular Weight | 199.04 g/mol | [1][3] |

| CAS Number | 24078-12-4 | [2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 25 °C | [4] |

| Boiling Point | 264.6 °C at 760 mmHg | [1][4] |

| Density | 1.5 g/cm³ | [1] |

| InChI Key | RCBPVESMGNZMSG-UHFFFAOYSA-N | [2][4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is critical for its availability in synthetic endeavors. While various methods exist, a common and reliable approach involves the selective bromination of a substituted toluene precursor followed by oxidation of the methyl group.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a conceptual two-step synthesis, highlighting the key chemical transformations.

Step 1: Electrophilic Aromatic Bromination of 2-Methylbenzaldehyde

-

Reaction Setup : In a suitable reaction vessel, 2-methylbenzaldehyde is dissolved in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Introduction : A Lewis acid catalyst, for instance, iron(III) bromide (FeBr₃), is introduced to the solution.

-

Brominating Agent Addition : Elemental bromine (Br₂) is added dropwise to the stirred mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring : The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up : Upon completion, the reaction is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Step 2: Purification

-

Chromatography : The crude product is purified using column chromatography on silica gel to separate the desired this compound from any unreacted starting material and isomeric byproducts.

Causality and Experimental Choices

-

Choice of Catalyst : The Lewis acid catalyst is essential for polarizing the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring.

-

Solvent Selection : A non-polar, aprotic solvent is chosen to dissolve the reactants without interfering with the electrophilic substitution mechanism.

-

Temperature Control : Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of undesired polybrominated byproducts.

-

Purification Strategy : Column chromatography is the method of choice for separating isomers, which is often a challenge in electrophilic aromatic substitution reactions, ensuring the high purity of the final product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable scaffold in the synthesis of pharmaceutical agents. The aldehyde can be readily converted into a variety of functional groups, while the bromine atom serves as a handle for cross-coupling reactions.

Synthetic Utility Workflow

The diagram below illustrates how this compound can be sequentially functionalized to generate molecular diversity, a key strategy in modern drug discovery.

Caption: A representative synthetic workflow demonstrating the sequential functionalization of this compound.

This workflow exemplifies a powerful strategy in medicinal chemistry. The Suzuki coupling reaction allows for the introduction of a wide array of aryl or heteroaryl moieties at the 4-position, significantly expanding the chemical space. Subsequently, the aldehyde group can undergo reductive amination with a diverse set of primary or secondary amines to install various side chains, leading to the generation of large libraries of compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5][6]

-

Personal Protective Equipment (PPE) : It is imperative to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Handling : All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound stands out as a versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and safe handling practices is essential for harnessing its full potential in chemical research and development.

References

- PubChem. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound Synthesis and Properties (CAS 24078-12-4). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4). [Link]

- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

- PubChem. 2-Bromo-4-methylbenzaldehyde. [Link]

- OKCHEM. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 95% | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 24078-12-4 [sigmaaldrich.cn]

- 5. echemi.com [echemi.com]

- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility Profile of 4-Bromo-2-methylbenzaldehyde

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-methylbenzaldehyde (CAS No. 24078-12-4). Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the solubility of this compound. We will delve into its predicted behavior in various solvent systems, provide a robust experimental protocol for empirical determination, and discuss the practical implications for synthesis, purification, and formulation.

Introduction: The Importance of a Solubility Profile

This compound is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility in organic synthesis is defined by the reactivity of its aldehyde functional group and the substitution pattern on the benzene ring. Understanding its solubility is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent to ensure all reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

-

Product Purification: Solubility differences are exploited in techniques like crystallization and chromatography to isolate the target compound from unreacted starting materials and byproducts.

-

Formulation Development: For compounds intended for biological screening, solubility in aqueous and organic media (like DMSO) is a critical determinant of testability and potential bioavailability.[2]

This guide provides the foundational knowledge to make informed decisions regarding the handling and use of this compound.

Physicochemical Properties of this compound

A molecule's physical properties provide the first clues to its solubility behavior. The presence of a polar aldehyde group, a non-polar methyl group, and a moderately polarizable bromine atom creates a nuanced profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| CAS Number | 24078-12-4 | [3][4] |

| Appearance | White powder | [1] |

| Predicted XLogP3 | 2.4 | [3] |

The XLogP3 value of 2.4 suggests that the compound is moderately lipophilic and will likely exhibit limited solubility in water.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be predicted based on its structure and the principle of "like dissolves like."[5] The molecule's aromatic ring and methyl group constitute a significant non-polar region, while the aldehyde group provides a site for dipole-dipole interactions and potential hydrogen bonding (as an acceptor).

We can draw a parallel to the closely related compound 4-methylbenzaldehyde (p-tolualdehyde), which has limited solubility in water but is highly soluble in common organic solvents.[6] The addition of a bromine atom to this structure is expected to slightly increase polarity and molecular weight, but not enough to fundamentally alter this general behavior.

Predicted Solubility in Common Laboratory Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | The non-polar aromatic backbone will interact favorably with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde group without the high energetic cost of disrupting a hydrogen-bonding network. |

| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chain of the alcohols can interact with the aromatic ring, while the hydroxyl group can interact with the aldehyde. |

| Highly Polar | Water | Insoluble to Very Sparingly Soluble | The large, non-polar surface area of the molecule makes it difficult to integrate into the strong hydrogen-bonding network of water. |

| Amide Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to empirical data, a rigorous and reproducible method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period, allowing the system to reach a state of thermodynamic equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the liquid phase is then measured.

Methodology

-

Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. This extended time is critical to ensure equilibrium is reached, which is a hallmark of thermodynamic solubility measurement.[9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.[7] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all particulate matter.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered saturated solution into the analytical range of the instrument.

-

Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Calculate the concentration of the saturated solution based on the calibration curve.

-

Workflow Diagram: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. A modified shake-flask method can use heating to accelerate dissolution, but must be carefully cooled and seeded to ensure the stable crystal form precipitates and a true equilibrium is measured at the target temperature.[10]

-

pH (in aqueous media): As a neutral organic compound, the solubility of this compound is not expected to be significantly affected by pH within typical ranges. It lacks common acidic or basic functional groups that would ionize to form more polar, water-soluble species.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Practical Implications and Conclusion

The solubility profile of this compound is dominated by its moderately lipophilic and non-polar character.

-

For Synthesis: Solvents like Dichloromethane, Ethyl Acetate, and Toluene are excellent choices for conducting reactions.

-

For Purification: Its insolubility in water makes it amenable to aqueous workups where organic solutions are washed to remove water-soluble impurities. Recrystallization could be effectively performed by dissolving the compound in a good solvent (e.g., hot ethanol) and inducing precipitation by cooling or adding a poor solvent (e.g., water).

-

For Screening: For biological assays, stock solutions are best prepared in DMSO or DMF. When preparing aqueous dilutions from these stocks, kinetic solubility limits must be considered to avoid precipitation in the assay medium.[2][9]

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- This compound | C8H7BrO | CID 13555150. PubChem. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Adelphi University. [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. [Link]

- Understanding this compound Synthesis and Properties (CAS 24078-12-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Solubility of Organic Compounds. University of Calgary. [Link]

- 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292. PubChem. [Link]

- p-Tolualdehyde. Solubility of Things. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. enamine.net [enamine.net]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzaldehyde, with the molecular formula C₈H₇BrO, is a substituted aromatic aldehyde of significant interest in organic synthesis.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzaldehyde framework, offers multiple reaction sites, making it a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a detailed examination of its NMR, IR, and mass spectra, offering a self-validating system for its identification and characterization.

Molecular Structure and Key Features

The structural arrangement of substituents on the benzene ring dictates the spectroscopic fingerprint of this compound. The aldehyde group is an electron-withdrawing group, while the methyl group is weakly electron-donating, and the bromine atom exerts both inductive electron-withdrawing and resonance electron-donating effects. These competing electronic influences result in a unique and predictable pattern in its spectra.

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylbenzaldehyde

Foreword

4-Bromo-2-methylbenzaldehyde is a key building block in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a strategically positioned bromine atom on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known and most practical synthesis pathways for this versatile intermediate, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a blend of theoretical understanding and practical, field-proven insights.

Introduction: Strategic Importance and Synthetic Challenges

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde moiety serves as a handle for nucleophilic additions, reductive aminations, and various condensation reactions, enabling the construction of complex molecular scaffolds. Simultaneously, the bromo-substituent is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The directing effects of the methyl and formyl (or its precursor) groups must be carefully considered to ensure the correct placement of the bromine atom at the C4 position of the toluene backbone. This guide will explore several viable synthetic strategies that address this challenge, providing detailed protocols and an analysis of their respective advantages and limitations.

Part 1: Synthesis via Benzylic Bromination and Sommelet Reaction

This pathway represents a robust and scalable approach, commencing with the readily available starting material, 3-bromotoluene. The strategy involves two key transformations: the free-radical bromination of the benzylic methyl group, followed by the conversion of the resulting benzyl bromide to the desired aldehyde via the Sommelet reaction.

Logical Framework: A Two-Step Conversion

Caption: A two-step synthesis of this compound from 3-bromotoluene.

Step 1: Benzylic Bromination of 3-Bromotoluene

The selective bromination of the methyl group of 3-bromotoluene is achieved under free-radical conditions, typically employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.

-

Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction.

-

Non-polar Solvent: A non-polar solvent is used to dissolve the reactants and to facilitate the radical chain mechanism.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzyl bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by TLC or GC for the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-methylbenzyl bromide, which can be purified further by recrystallization or column chromatography.

Step 2: The Sommelet Reaction

The Sommelet reaction provides a classical and effective method for the conversion of benzyl halides to their corresponding aldehydes.[1][2] The reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), which is subsequently hydrolyzed to the aldehyde.[1][2]

Mechanism and Rationale:

The benzyl bromide first reacts with hexamine to form a stable, crystalline quaternary ammonium salt. This salt is then treated with water, often in the presence of an acid catalyst, to hydrolyze the iminium species formed, ultimately yielding the aldehyde.[1][2]

Experimental Protocol: Synthesis of this compound

-

Salt Formation: 4-Bromo-2-methylbenzyl bromide (1 equivalent) is dissolved in a suitable solvent such as chloroform or ethanol, and hexamethylenetetramine (1.1 equivalents) is added. The mixture is stirred at room temperature until the precipitation of the quaternary ammonium salt is complete.

-

Hydrolysis: The isolated salt is then suspended in water or a mixture of acetic acid and water and heated to reflux.[3]

-

Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the crude this compound is purified by distillation under reduced pressure or column chromatography.

Part 2: Synthesis via Oxidation of 4-Bromo-2-methylbenzyl Alcohol

An alternative and equally viable pathway involves the oxidation of 4-bromo-2-methylbenzyl alcohol. This route is advantageous if the corresponding benzyl alcohol is readily accessible. The synthesis of the alcohol can be achieved through the reduction of a corresponding carboxylic acid or its ester derivative.

Logical Framework: A Multi-step Approach

Caption: Synthesis of this compound via esterification, reduction, and oxidation.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

The synthesis begins with the esterification of 4-bromo-2-methylbenzoic acid, which can be prepared by the oxidation of 4-bromo-2-methyltoluene. A common and efficient method for this esterification is the Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-methylbenzoate [4]

-

Reaction Setup: A mixture of 4-bromo-2-methylbenzoic acid (1 equivalent), anhydrous methanol (as solvent and reactant), and a catalytic amount of concentrated sulfuric acid is heated at reflux.

-

Monitoring: The reaction progress is monitored by TLC until the starting carboxylic acid is consumed.

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography.[4]

Step 2: Reduction of Methyl 4-bromo-2-methylbenzoate

The reduction of the ester to the corresponding primary alcohol can be accomplished using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzyl alcohol

-

Reaction Setup: A solution of methyl 4-bromo-2-methylbenzoate (1 equivalent) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess) in the same solvent at 0 °C under an inert atmosphere.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the ester is fully consumed (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated to afford the crude 4-bromo-2-methylbenzyl alcohol, which can be purified by recrystallization or column chromatography.

Step 3: Oxidation of 4-Bromo-2-methylbenzyl Alcohol

The final step is the selective oxidation of the primary alcohol to the aldehyde. Several mild oxidizing agents are suitable for this purpose, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. A modern and environmentally benign alternative is the use of a catalytic amount of a transition metal complex with a co-oxidant.[1][5]

Experimental Protocol: Synthesis of this compound [1][6]

-

Reaction Setup: To a stirred solution of 4-bromo-2-methylbenzyl alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

Work-up: The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Data Summary of Synthetic Pathways

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| 1. Sommelet Reaction | 3-Bromotoluene | 4-Bromo-2-methylbenzyl bromide | Benzylic Bromination, Sommelet Reaction | Scalable, uses readily available starting materials. | The Sommelet reaction can sometimes give moderate yields. |

| 2. Oxidation | 4-Bromo-2-methylbenzoic acid | Methyl 4-bromo-2-methylbenzoate, 4-Bromo-2-methylbenzyl alcohol | Esterification, Reduction, Oxidation | High-yielding steps, well-established reactions. | Multi-step, requires strong reducing agents like LiAlH₄. |

Part 3: Alternative Synthetic Strategy: The Sandmeyer Reaction

A conceptually different approach involves the introduction of the formyl group at a later stage of the synthesis, starting from an appropriately substituted aniline derivative. The Sandmeyer reaction, a cornerstone of aromatic chemistry, can be adapted for this purpose.[7][8]

Logical Framework: A Diazotization-Formylation Sequence

Caption: Synthesis of this compound via bromination, diazotization, and Sandmeyer formylation.

Step 1: Synthesis of 4-Bromo-2-methylaniline

The synthesis of the key aniline intermediate can be achieved by the direct bromination of 2-methylaniline. The amino group is a strong activating group, and its directing effect needs to be controlled to favor para-bromination. This is often accomplished by first protecting the amino group as an acetanilide.

Step 2: Sandmeyer-type Formylation

The Sandmeyer reaction traditionally involves the conversion of an aryl diazonium salt to an aryl halide or cyanide using a copper(I) salt.[7][8] While less common, modifications of the Sandmeyer reaction can be used to introduce a formyl group. This typically involves the reaction of the diazonium salt with a formylating agent in the presence of a copper catalyst.

Challenges and Considerations:

The Sandmeyer formylation can be challenging due to the potential for side reactions and the instability of the diazonium salt. However, with careful control of reaction conditions, it can be a viable route.

Conclusion and Future Perspectives

This guide has detailed three distinct and viable synthetic pathways to this compound, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity.

The Sommelet reaction pathway offers a direct and scalable route from a simple starting material. The oxidation pathway, while longer, relies on a series of well-understood and high-yielding transformations. The Sandmeyer approach provides an alternative that may be advantageous in certain contexts, particularly for the synthesis of analogues with diverse substitution patterns.

As the demand for novel and complex organic molecules continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research. Future work may focus on the development of catalytic and one-pot procedures that minimize waste and improve overall process efficiency.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.

- Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.

- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic acid-catalyzed selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde or 4-bromobenzoic acid with oxone. Organic Syntheses, 89, 105-114.

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.

- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène-tétramine. Comptes Rendus de l'Académie des Sciences, 157, 852-854.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756.

- Ackerman, J. H., & Surrey, A. R. (1967). Isophthalaldehyde. Organic Syntheses, 47, 76.

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P

- Synthesis of methyl 4-bromo-2-methylbenzo

- Green oxidation of alcohols by using hydrogen peroxide in water in the presence of magnetic Fe3O4 nanoparticles as recoverable catalyst - ResearchG

- Sommelet Reaction - Wikipedia. ([Link])

- 2-Iodoxy-5-Methylbenzenesulfonic acid-catalyzed selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde or 4-bromobenzoic acid with oxone. ([Link])

- Synthesis of methyl 4-bromo-2-methylbenzo

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Bromo-2-methylbenzaldehyde: A Technical Guide for Chemical Innovation

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-methylbenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a powerful and versatile bifunctional building block for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its value lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide.

The aldehyde group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through a variety of classic and contemporary organic reactions. Simultaneously, the bromine atom at the 4-position provides a reliable anchor for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic core. This guide provides an in-depth exploration of the applications of this compound, offering technical insights and detailed protocols to empower researchers and development professionals in their pursuit of novel and impactful molecules.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from its ability to participate in a diverse range of chemical transformations. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the aromatic ring, while the steric hindrance from the ortho-methyl group can impart regioselectivity in certain reactions.

Transformations of the Aldehyde Moiety

The aldehyde functionality is a cornerstone of organic synthesis, and in this compound, it provides a gateway to a multitude of molecular complexities.

The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes and ketones.[1][2] In the context of this compound, this reaction allows for the introduction of a vinyl group, which can be a key structural motif in various bioactive molecules or a precursor for further functionalization.

Experimental Protocol: Wittig Olefination of this compound

Objective: To synthesize 1-bromo-2-methyl-4-(2-phenylethenyl)benzene.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (50% w/w solution)

-

N,N-Dimethylformamide (DMF)

-

1-Propanol

-

Deionized water

Procedure:

-

In a suitable flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in DMF.

-

Stir the mixture vigorously for at least 5 minutes to ensure complete dissolution.

-

Carefully add a 50% sodium hydroxide solution (2.0 eq) dropwise to the rapidly stirred reaction mixture.

-

Continue vigorous stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add a 1:1 mixture of 1-propanol and deionized water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold 1-propanol.

-

Recrystallize the crude product from a minimal amount of hot 1-propanol to obtain the purified alkene.[1]

Carbon-Carbon Bond Formation at the Aryl Bromide

The bromine atom on the aromatic ring is a key feature for extending the molecular framework through powerful cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (2 M aqueous solution)

-

1-Propanol

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and 1-propanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of sodium carbonate (1.2 eq).

-

Heat the mixture to reflux and maintain for 45-60 minutes, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction and add deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While a direct lineage from this compound to a specific FDA-approved drug is not prominently documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. Its utility lies in the rapid generation of diverse molecular scaffolds for lead discovery and optimization. For instance, the quinoline core is a key pharmacophore in many therapeutic agents, and substituted benzaldehydes are precursors to this heterocyclic system.[5]

Although various synthetic routes to the dual Src/Abl kinase inhibitor Bosutinib have been published, they typically start from precursors like 4-bromo-2-methoxyphenol or 3-methoxy-4-hydroxybenzoic acid.[4][5][6] However, the underlying chemical transformations are highly relevant to the potential applications of this compound in synthesizing similar complex molecules.

Conceptual Synthetic Pathway to a Quinoline Core

The following diagram illustrates a conceptual Friedländer annulation, a classic method for quinoline synthesis, demonstrating how a derivative of this compound could be utilized.

Caption: Conceptual synthesis of a pyrazole derivative.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of any chemical intermediate.

| Property | Value | Reference |

| CAS Number | 24078-12-4 | [7] |

| Molecular Formula | C₈H₇BrO | [7] |

| Molecular Weight | 199.04 g/mol | [7] |

| Appearance | White to off-white solid | |

| Melting Point | 49-53 °C | |

| Boiling Point | 256.9 °C at 760 mmHg |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its predictable and versatile reactivity makes it an invaluable tool for researchers aiming to construct novel and complex molecules. While its direct application as a starting material for currently marketed drugs and agrochemicals is not as extensively documented as some of its isomers, its potential for the rapid generation of diverse chemical libraries for screening and lead optimization is undeniable. As the demand for new therapeutic agents and crop protection solutions continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of chemical innovation.

References

- Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). A New Route for the synthesis of Bosutinib. Der Pharma Chemica.

- (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14261-14269.

- (2015). A New and Practical Synthesis of Bosutinib.

- (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.

- (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Asian Journal of Pharmaceutical and Clinical Research.

- (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

- (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research, 2009(2), 116-118.

- (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

- (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!

- (2004). A Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.

- (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-1114.

- (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4). NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.

- (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.

- (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

- (n.d.). A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route. Benchchem.

- (n.d.). Wittig Reaction. Organic Chemistry Portal.

- (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- (n.d.). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- (n.d.). This compound. PubChem.

- (n.d.). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

- (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- (n.d.). 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.

- (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4467.

- (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.

- (n.d.). Bioactive Heterocycles: Synthesis and Biological Evaluation.

- (2013). Combinatorial Chemistry in Drug Discovery. Pharmaceuticals, 6(2), 151-175.

- (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11.

- (2019). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 17(10), 2635-2659.

- (n.d.).

- (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Semantic Scholar.

- (2001). Combinatorial Chemistry: A Guide for Librarians. CUNY Academic Works.

- (n.d.). Synthesis of 4-substituted phthalaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the aldehyde and bromo functional groups

An In-Depth Technical Guide to the Reactivity of Aldehyde and Bromo Functional Groups

Abstract

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the ability to predictably and selectively manipulate functional groups is paramount. Molecules bearing both aldehyde and bromo functionalities present a classic challenge of chemoselectivity, pitting a potent electrophilic carbonyl against a versatile carbon-halogen bond. This guide provides a comprehensive exploration of the distinct reactivity profiles of these two groups. We will dissect the underlying electronic and steric factors that govern their behavior, analyze strategies for achieving selective transformations, and present field-proven protocols. This document serves as a technical resource for researchers and scientists, offering insights into reaction design, the rationale behind experimental choices, and the strategic application of protecting groups to navigate the competitive reactivity of these ubiquitous functionalities.

Fundamental Reactivity Profiles: A Tale of Two Electrophiles

Understanding the intrinsic nature of the aldehyde and bromo groups is the foundation for predicting their behavior in a competitive environment. While both are electrophilic, the nature of their reactivity differs fundamentally.

The Aldehyde: A Center of Nucleophilic Addition

The aldehyde functional group is characterized by a carbonyl (C=O) double bond. The significant electronegativity difference between oxygen and carbon results in a highly polarized bond, rendering the carbonyl carbon markedly electrophilic and susceptible to nucleophilic attack.[1][2][3] This attack breaks the C=O π-bond, leading to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.[4]

Key characteristics influencing aldehyde reactivity include:

-

High Electrophilicity: Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance (a hydrogen atom versus an alkyl group) and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon.[4][5]

-

Reaction Pathway: The primary pathway is nucleophilic addition. Aldehydes do not have a suitable leaving group attached to the carbonyl carbon, making nucleophilic acyl substitution unfavorable.[6]

-

Susceptibility to Oxidation: Aldehydes are readily oxidized to carboxylic acids, a transformation that must be considered during reaction planning.[2]

The Bromo Group: A Locus for Substitution and Elimination

The bromo group, as part of an alkyl halide, presents a different electrophilic site. The carbon-bromine bond is polarized towards the more electronegative bromine atom, making the carbon atom susceptible to nucleophilic attack. Bromide is an excellent leaving group, which dictates the primary reaction pathways.[7][8]

Key reaction pathways for alkyl bromides include:

-

Nucleophilic Substitution (SN1 and SN2): The replacement of the bromide ion by a nucleophile. The specific mechanism depends on the substrate (primary, secondary, tertiary), the strength of the nucleophile, and the solvent.[9][10][11] SN2 reactions involve a backside attack in a single, concerted step, while SN1 reactions proceed through a planar carbocation intermediate.[9]

-

Elimination (E1 and E2): The removal of HBr to form an alkene. This pathway competes with substitution and is favored by strong, bulky bases and higher temperatures.[7][12]

-

Organometallic Formation: Alkyl bromides readily react with metals like magnesium to form Grignard reagents, reversing the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic and basic.[13][14][15]

Chemoselectivity: Orchestrating Reactions in Bifunctional Systems

When a molecule contains both an aldehyde and a bromo group, the choice of reagents and conditions dictates which site reacts. The challenge lies in activating one pathway while suppressing others.

Scenario 1: Selective Reaction at the Aldehyde

To react the aldehyde in the presence of an alkyl bromide, one must choose nucleophiles that are highly reactive towards carbonyls but are poor nucleophiles for SN2 reactions or are used under conditions that disfavor substitution.

A. The Wittig Reaction

The Wittig reaction is a premier method for converting aldehydes into alkenes. It utilizes a phosphorus ylide, which is a potent carbon nucleophile that is highly selective for carbonyl groups.[16][17] Ylides are generally soft nucleophiles and are not reactive enough to displace a bromide via an SN2 pathway under typical Wittig conditions.[18]

-

Causality of Selectivity: The high affinity of phosphorus for oxygen drives the formation of a very stable triphenylphosphine oxide (Ph₃P=O) byproduct, providing a strong thermodynamic driving force for the reaction with the carbonyl group.[18][19] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, a mechanism unique to carbonyls.[19][20]

B. The Corey-Fuchs Reaction